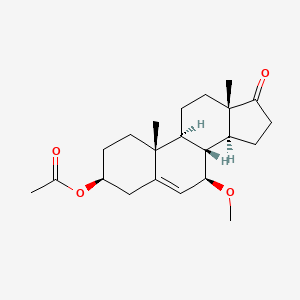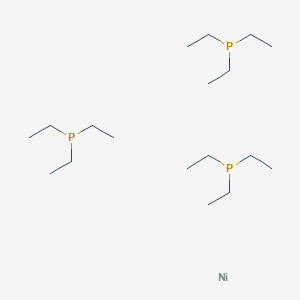
Nickel--triethylphosphane (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel–triethylphosphane (1/3) is an organometallic compound that features nickel coordinated with three triethylphosphane ligands. This compound is notable for its applications in catalysis and coordination chemistry, where it serves as a ligand to stabilize various metal centers. The presence of triethylphosphane ligands imparts unique electronic and steric properties to the nickel center, making it a valuable compound in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/3) can be synthesized through the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent. A common method involves the use of sodium borohydride as the reducing agent, which facilitates the reduction of nickel(II) to nickel(0), allowing the coordination of triethylphosphane ligands to the nickel center.
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/3) typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Nickel–triethylphosphane (1/3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes with triethylphosphane ligands.
Reduction: It can be reduced further to form nickel(0) species.
Substitution: The triethylphosphane ligands can be substituted with other ligands, such as carbon monoxide or other phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand substitution reactions often occur under mild conditions, with the use of coordinating solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Nickel(0) species.
Substitution: Complexes with different ligands, depending on the substituting ligand used.
科学的研究の応用
Nickel–triethylphosphane (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, as well as in the development of new materials with unique properties.
作用機序
The mechanism of action of nickel–triethylphosphane (1/3) involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The triethylphosphane ligands stabilize the nickel center, allowing it to undergo oxidative addition, reductive elimination, and other key steps in catalytic cycles. The compound’s effectiveness is attributed to its ability to modulate the electronic environment of the nickel center, enhancing its reactivity and selectivity.
類似化合物との比較
- Nickel–trimethylphosphane
- Nickel–triphenylphosphane
- Nickel–triisopropylphosphane
These compounds share similar coordination chemistry but differ in their steric and electronic properties, influencing their reactivity and applications.
特性
CAS番号 |
51340-83-1 |
|---|---|
分子式 |
C18H45NiP3 |
分子量 |
413.2 g/mol |
IUPAC名 |
nickel;triethylphosphane |
InChI |
InChI=1S/3C6H15P.Ni/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |
InChIキー |
DRJOTQNPAMOTML-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


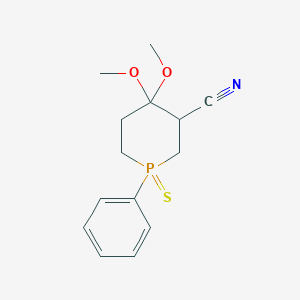



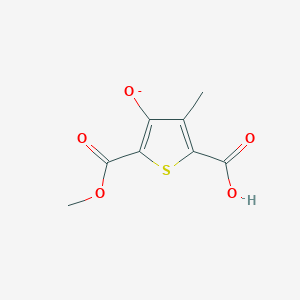

![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
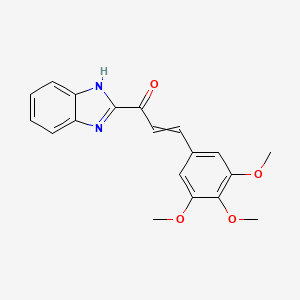

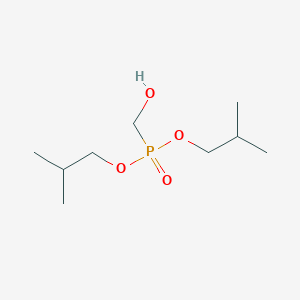
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)

![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
